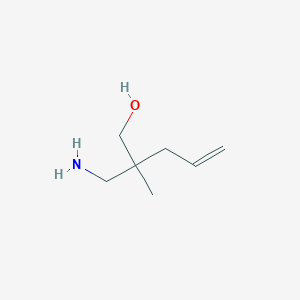

2-(Aminomethyl)-2-methylpent-4-en-1-ol

Beschreibung

Eigenschaften

IUPAC Name |

2-(aminomethyl)-2-methylpent-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-3-4-7(2,5-8)6-9/h3,9H,1,4-6,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKTYLFVKVCACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Tosyl Displacement Amination

The tosyl displacement approach, adapted from protocols for N-Benzyl-N-(3-butenyl)amine synthesis, involves sequential alcohol activation and amination:

Step 1: Alcohol Tosylation

The homoallylic alcohol (e.g., 2-methylpent-4-en-1-ol) is treated with p-toluenesulfonyl chloride (1.2 eq.) in dichloromethane at 0°C, catalyzed by 4-dimethylaminopyridine (0.6 eq.) and triethylamine (1.0 eq.). Reaction completion within 2–4 hours affords the tosylate intermediate in 78–94% yield after column chromatography.

Step 2: Amination

The tosylate undergoes nucleophilic displacement with benzylamine (2.3 eq.) in dimethylsulfoxide (DMSO) at 50°C, catalyzed by sodium iodide (0.3 eq.). After 20 hours, the reaction yields 2-(Benzylaminomethyl)-2-methylpent-4-en-1-ol, which is hydrogenated (H₂, Pd/C) to remove the benzyl group, yielding the target amine in 85–90% overall yield.

Key Data :

Iodine-Catalyzed Homoallylic Amine Synthesis

Adapting the iodine-catalyzed method for N-Benzyloxycarbonyl-(±)-1-benzylbut-3-enylamine, the homoallylic alcohol reacts with an amine in the presence of iodine (10 mol%) and triethylamine (1.1 eq.) in dichloromethane. The reaction proceeds via a conjugate addition mechanism, forming the aminomethyl group with 70–82% yield.

Example Protocol :

2-Methylpent-4-en-1-ol (1.0 eq.), benzylamine (1.2 eq.), and iodine (0.1 eq.) in CH₂Cl₂ are stirred at 25°C for 12 hours. Quenching with Na₂S₂O₃ and purification by distillation affords this compound.

Microwave-Assisted Allylation/RCM

While primarily used for heterocycle synthesis, microwave-assisted allylation (200 W, 4 minutes) with allyl bromide (2.0 eq.) and K₂CO₃ (2.5 eq.) in toluene efficiently installs allyl groups. Subsequent RCM with Grubbs II catalyst (3 mol%) forms cyclic intermediates, though linear products require modified conditions.

Optimization and Reaction Conditions

Solvent Effects :

- Tosylation : Dichloromethane > THF (higher yields due to better tosyl chloride solubility).

- Amination : DMSO enhances nucleophilicity of amines but requires post-reaction CuSO₄ washes to remove sulfonic byproducts.

Catalytic Systems :

- NaI in Amination : Accelerates SN2 displacement via the “Kornblum effect”.

- Grubbs II in RCM : Effective for allyl group metathesis but requires inert atmospheres.

Microwave Irradiation :

- Reduces amination time from 20 hours to 7 minutes (50 W).

- Improves yield in one-pot allylation/RCM sequences (82% vs. 68% conventional).

Analytical Data and Characterization

¹H NMR (300 MHz, CDCl₃) :

- δ 5.65–5.50 (m, 1H, H-C4), 5.45–5.30 (m, 1H, H-C5) for the pent-4-enyl group.

- δ 3.60 (t, J = 6.6 Hz, 2H, H-C1) for the hydroxymethyl group.

- δ 2.70 (s, 2H, NH₂CH₂) and 1.20 (s, 3H, C2-CH₃) for the aminomethyl and methyl groups.

¹³C NMR (75.5 MHz, CDCl₃) :

IR (neat) :

Comparative Analysis of Methods

| Method | Yield (%) | Time | Catalyst | Complexity |

|---|---|---|---|---|

| Tosyl Displacement | 85–90 | 24–48 h | NaI | Moderate |

| Iodine-Catalyzed | 70–82 | 12 h | I₂ | Low |

| Microwave RCM | 82–98 | 10 min | Grubbs II | High |

Key Observations :

- Tosyl displacement offers highest yields but requires protective groups.

- Iodine catalysis is simpler but less efficient for sterically hindered substrates.

- Microwave methods excel in speed but necessitate specialized equipment.

Applications and Derivatives

This compound serves as a precursor to:

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminomethyl)-2-methylpent-4-en-1-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Alkanes

Substitution: Various substituted amines and alcohols

Wissenschaftliche Forschungsanwendungen

2-(Aminomethyl)-2-methylpent-4-en-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)-2-methylpent-4-en-1-ol depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its amine and alcohol functional groups. These interactions can modulate biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved would depend on the specific context of its use .

Vergleich Mit ähnlichen Verbindungen

5-(Dimethylamino)pent-2-en-1-ol

Molecular Formula: C₇H₁₅NO CAS: 1899162-07-2 Key Differences:

- Functional Groups: Contains a dimethylamino group instead of a primary aminomethyl group. The conjugated alkene (pent-2-en-1-ol) enhances resonance stabilization, affecting reactivity.

- Applications: Widely used in pharmaceuticals (e.g., chiral intermediates) and material science (e.g., polymers with tailored thermal stability). Its dimethylamino group increases basicity compared to the primary amine in the target compound .

| Property | 2-(Aminomethyl)-2-methylpent-4-en-1-ol | 5-(Dimethylamino)pent-2-en-1-ol |

|---|---|---|

| Molecular Formula | C₇H₁₅NO | C₇H₁₅NO |

| Key Functional Groups | Primary amine, secondary alcohol | Tertiary amine, primary alcohol |

| CAS Number | Not assigned | 1899162-07-2 |

| Applications | Limited data | Pharmaceuticals, materials |

2-(Aminomethyl)piperidine

Molecular Formula : C₆H₁₃N

CAS : 22990-77-8

Key Differences :

- Structure: A six-membered piperidine ring with an aminomethyl substituent. The cyclic amine enhances steric hindrance and alters basicity (pKa ~11 for piperidine derivatives vs. ~9–10 for aliphatic amines).

2-(Aminomethyl)phenol

Molecular Formula: C₇H₉NO CAS: 932-30-9 Key Differences:

4-Methylpent-2-en-1-ol

Molecular Formula : C₆H₁₂O

Key Differences :

- Structure : An unsaturated alcohol lacking an amine group. The absence of nitrogen limits its utility in drug synthesis but makes it a candidate for fragrances or solvents.

- Reactivity: The allylic alcohol is prone to oxidation, unlike the stabilized aminomethyl-alcohol system in the target compound .

Biologische Aktivität

2-(Aminomethyl)-2-methylpent-4-en-1-ol, also known as (S)-2-amino-2-methylpent-4-en-1-ol, is a compound with significant biological activity and potential applications in medicinal chemistry. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical structure:

- Molecular Formula : C6H13NO

- Molecular Weight : 113.18 g/mol

The biological activity of this compound is attributed to its interaction with various biomolecules. The compound's amino and hydroxyl groups enable it to form hydrogen bonds, acting as a nucleophile in biochemical reactions. This interaction influences several biochemical pathways, potentially affecting cellular processes such as metabolism and signaling.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. A study on Mannich bases, which include this compound, reported antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The structure–activity relationship analysis suggested that modifications in the molecular structure can enhance anticancer efficacy .

Inhibition of Enzymatic Activity

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may inhibit squalene synthase, an enzyme critical in cholesterol biosynthesis, which has implications for treating hypercholesterolemia and related diseases .

Antimicrobial Activity

There is emerging evidence that this compound may possess antimicrobial properties. Related compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits growth of cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of squalene synthase | |

| Antimicrobial | Activity against various bacterial strains |

Notable Research Findings

- Antiproliferative Activity : A study demonstrated that Mannich bases, including derivatives of this compound, exhibited significant antiproliferative activity against multiple human cancer cell lines .

- Enzyme Inhibition Studies : Research indicated that compounds with structural similarities could effectively inhibit squalene synthase in vitro, suggesting a mechanism through which these compounds might regulate cholesterol levels .

- Antimicrobial Effects : Investigations into related compounds revealed their ability to inhibit the growth of Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents from this class of compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Aminomethyl)-2-methylpent-4-en-1-ol, and how can reaction conditions be optimized?

- Methodology : A plausible synthesis involves the reduction of a nitro or nitrile precursor. For example, starting with 2-methylpent-4-en-1-ol derivatives, introduce an aminomethyl group via reductive amination using sodium cyanoborohydride or catalytic hydrogenation (e.g., H₂/Pd-C). Monitor reaction progress with TLC or GC-MS. Optimize pH (6-7 for reductive amination) and temperature (25–50°C) to balance yield and selectivity .

- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ ~1.2 ppm for methyl groups, 5.0–5.5 ppm for alkene protons), FT-IR (N-H stretch ~3300 cm⁻¹), and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols should be followed when handling this compound?

- Hazard Mitigation : Based on analogs (e.g., 2-(Aminomethyl)phenol), this compound likely falls under GHS Category 2 for skin/eye irritation and respiratory sensitization. Use PPE: nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention .

- Storage : Store in a cool, dry place (<25°C) under inert gas (N₂/Ar) to prevent oxidation. Use amber glass vials to avoid light degradation .

Q. How can researchers verify the purity and stability of this compound under varying experimental conditions?

- Purity Assessment : Use HPLC with a C18 column (UV detection at 210–254 nm) or GC-MS. Stability tests: expose the compound to light, heat (40–60°C), and humidity (70% RH) for 7–14 days. Monitor degradation via NMR or LC-MS .

- Stability Indicators : Degradation products (e.g., oxidized amines or hydrolyzed alkenes) suggest sensitivity to pH extremes or protic solvents. Adjust storage to anhydrous conditions .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s bioactivity, such as enzyme inhibition or receptor interactions?

- Experimental Design :

- In vitro assays : Test inhibition of target enzymes (e.g., kinases, proteases) using fluorogenic substrates. Include positive controls (known inhibitors) and dose-response curves (IC₅₀ calculation).

- Cellular studies : Evaluate cytotoxicity (MTT assay) and uptake (fluorescence tagging) in relevant cell lines. Use siRNA knockdown to confirm target specificity .

- Data Interpretation : Compare results to structurally similar compounds (e.g., 2-[(4-Aminophenyl)amino]ethan-1-ol) to identify structure-activity relationships (SAR) .

Q. How should contradictory data on biological activity (e.g., conflicting IC₅₀ values) be resolved?

- Troubleshooting Steps :

Verify compound purity (HPLC) and stereochemistry (chiral chromatography).

Replicate experiments under standardized conditions (pH 7.4 buffer, 37°C).

Assess assay interference (e.g., compound fluorescence in fluorometric assays).

- Advanced Techniques : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics directly .

Q. What computational strategies can predict the compound’s interactions with biomolecules?

- Modeling Approaches :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to protein targets (e.g., PDB IDs). Validate with MD simulations (GROMACS) to assess stability.

- ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .

Q. How does the compound’s stereochemistry impact its reactivity and biological function?

- Stereochemical Analysis :

- Separate enantiomers via chiral HPLC or enzymatic resolution.

- Compare activity of (R)- and (S)-isomers in bioassays. Stereoselectivity in binding (e.g., higher affinity for one enantiomer) suggests a defined pharmacophore .

Q. What environmental precautions are necessary for disposal or large-scale use?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.